1-(3-Chloro-4-methoxybenzyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-4-methoxybenzyl)guanidine is a chemical compound with the molecular formula C9H14ClN3O It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds
Preparation Methods
The synthesis of 1-(3-Chloro-4-methoxybenzyl)guanidine typically involves the reaction of 3-chloro-4-methoxybenzyl chloride with guanidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
1-(3-Chloro-4-methoxybenzyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methoxybenzyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form multiple hydrogen bonds, stabilizing the compound’s interaction with proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
1-(3-Chloro-4-methoxybenzyl)guanidine can be compared with other guanidine derivatives such as:
1-(4-Methoxybenzyl)guanidine: Similar in structure but lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(3-Chlorobenzyl)guanidine: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.
1-(3-Chloro-4-methylbenzyl)guanidine: The methyl group instead of the methoxy group can alter its chemical properties and applications
Properties
Molecular Formula |
C9H12ClN3O |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)methyl]guanidine |
InChI |
InChI=1S/C9H12ClN3O/c1-14-8-3-2-6(4-7(8)10)5-13-9(11)12/h2-4H,5H2,1H3,(H4,11,12,13) |
InChI Key |
AZIKBZVFAZCMMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=C(N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.